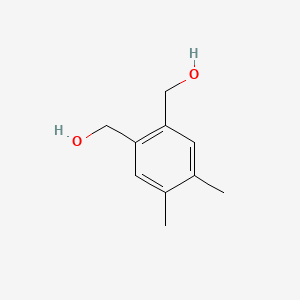

4,5-Dimethylbenzene-1,2-dimethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSODREOTHFONSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427273 | |

| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60070-05-5 | |

| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylbenzene-1,2-dimethanol, a substituted aromatic diol, is a versatile building block in organic synthesis, particularly relevant in the field of medicinal chemistry. Its rigid benzene core, adorned with two reactive hydroxymethyl groups in an ortho relationship and two methyl groups influencing its electronic properties, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and insights into its applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 60070-05-5 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 95–96 °C | [3] |

| Boiling Point (Predicted) | 320.2 ± 37.0 °C at 760 mmHg | [2] |

| Solubility | Soluble in tetrahydrofuran (THF) and likely in other polar organic solvents such as methanol and ethanol. Expected to have low solubility in nonpolar solvents like hexanes and limited solubility in water. | [3] |

Synthesis of this compound

An efficient and cost-effective three-step synthesis of this compound has been reported with an overall yield of approximately 80%[3]. This process, which avoids the need for chromatography, is scalable for the production of multi-gram quantities[3].

Synthesis Workflow

References

An In-depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,5-dimethylbenzene-1,2-dimethanol, a key chemical intermediate. We will delve into its chemical identity, a detailed and efficient synthesis protocol, its physicochemical properties, and its applications as a versatile building block in the development of bioactive molecules.

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: (4,5-Dimethyl-1,2-phenylene)dimethanol, 1,2-Bis(hydroxymethyl)-4,5-dimethylbenzene

CAS Number: 60070-05-5

Molecular Formula: C₁₀H₁₄O₂

Molecular Weight: 166.22 g/mol

The structure of this compound consists of a benzene ring substituted with two methyl groups at the 4 and 5 positions and two hydroxymethyl (-CH₂OH) groups at the 1 and 2 positions. This ortho-disubstituted pattern of the hydroxymethyl groups makes it a valuable precursor for the synthesis of various heterocyclic and polycyclic systems.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that while the melting point is experimentally determined, some other properties are predicted and should be used as a guide.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Melting Point | 134-136 °C | [2] |

| Boiling Point (Predicted) | 320.2 ± 37.0 °C | [1] |

| pKa (Predicted) | 14.24 ± 0.10 | [1] |

| Density (Predicted) | 1.10 ± 0.06 g/cm³ | [1] |

Synthesis of this compound: A Three-Step Approach

An efficient and cost-effective synthesis of this compound has been reported with an overall yield of approximately 80%.[2] This three-step process, which avoids the need for chromatography for the final product, is highly suitable for producing multi-gram quantities.[2]

Caption: Three-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate

-

Rationale: This step utilizes a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings. The reaction between a conjugated diene (2,3-dimethyl-1,3-butadiene) and a dienophile (dimethyl acetylenedicarboxylate) provides the cyclohexadiene core structure.

-

Procedure:

-

In a pressure vessel, combine 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate in toluene.

-

Seal the vessel and heat at 110-120 °C for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain a crude product.

-

Purify the crude solid by trituration with hexanes and subsequent filtration to yield the product as a solid.[2]

-

Step 2: Synthesis of Dimethyl 4,5-dimethylphthalate

-

Rationale: Aromatization of the cyclohexadiene intermediate is achieved through dehydrogenation. The use of palladium on carbon (Pd-C) as a catalyst in a high-boiling solvent like p-xylene facilitates the removal of hydrogen to form the stable aromatic ring.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the product from Step 1 in p-xylene.

-

Add 10% Palladium on carbon (5 wt%).

-

Heat the mixture to reflux for 24 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with dichloromethane.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the product, which should solidify upon standing.[2]

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves the reduction of the two ester functionalities of dimethyl 4,5-dimethylphthalate to the corresponding primary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for this transformation.

-

Procedure:

-

In a three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) and cool to 0-5 °C.

-

Slowly add a solution of dimethyl 4,5-dimethylphthalate in anhydrous THF to the cooled suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction by TLC until the diester is fully consumed.

-

Cool the reaction to 0-5 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

-

Warm the mixture to room temperature and stir until the gray solids turn white.

-

Add ice water and extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

-

Purification of the Final Product

While the crude product from the above procedure is often of sufficient purity for many applications, high-purity material can be obtained through recrystallization.

-

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. A common solvent system for diols is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane).

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Spectroscopic Characterization (Self-Validating System)

The identity and purity of this compound and its intermediates can be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.15 (s, 2H), 4.70 (s, 4H), 2.28 (s, 6H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 136.80, 136.76, 131.31, 63.97, 19.32.[2]

The simplicity of the ¹H NMR spectrum, with three singlets, is indicative of the symmetrical nature of the molecule. The peak at δ 7.15 corresponds to the two aromatic protons, the singlet at δ 4.70 represents the four protons of the two hydroxymethyl groups, and the singlet at δ 2.28 corresponds to the six protons of the two methyl groups.

Infrared (IR) and Mass Spectrometry (MS)

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z = 166. Fragmentation patterns would likely involve the loss of water (m/z = 148), a hydroxymethyl group (m/z = 135), and other characteristic fragments.

Applications in Research and Drug Development

This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with potential biological activity.

-

Precursor to Bioactive Heterocycles: A primary application of this diol is in the synthesis of 6,7-dimethylphthalazine. This phthalazine derivative is a key intermediate in the development of novel dihydrophthalazine-based antibiotics.[2] The ortho-disposition of the hydroxymethyl groups allows for facile cyclization reactions to form the heterocyclic core.

-

Ligand Synthesis: The diol functionality can be further modified to create bidentate ligands for coordination chemistry and catalysis. The rigid, substituted benzene backbone provides a well-defined scaffold for orienting coordinating atoms.

-

Proteomics Research: The compound is also noted for its use in proteomics research, likely as a component in the synthesis of specialized reagents or probes for studying protein structure and function.[3]

Conclusion

This compound is a readily accessible and highly useful chemical intermediate. The efficient, scalable synthesis outlined in this guide, coupled with its well-defined structure and reactivity, makes it an attractive starting material for researchers and scientists in the field of drug discovery and development. Its utility as a precursor to bioactive heterocyclic systems, such as novel antibiotics, underscores its importance in medicinal chemistry. The comprehensive characterization data provides a solid foundation for its use in a variety of synthetic applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethylbenzene-1,2-dimethanol

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-dimethylbenzene-1,2-dimethanol, a key building block in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Introduction

This compound, also known as prehnitylene-α,α'-diol, is an aromatic diol with a symmetrically substituted benzene ring. Its utility in the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for pharmaceutical agents, necessitates a thorough and unambiguous characterization of its structure. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and functional groups.

This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. While experimental ¹³C NMR data is available and will be discussed, the ¹H NMR, IR, and mass spectra presented are predicted based on established principles and data from analogous compounds, owing to the limited availability of publicly accessible experimental spectra for this specific molecule.

Molecular Structure and Symmetry

The structure of this compound possesses a C2v symmetry axis, which has significant implications for its spectroscopic signatures, particularly in NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, only five distinct carbon signals are expected. Experimental data for the ¹³C NMR chemical shifts have been reported and are summarized below.[1]

| Carbon Atom(s) | Chemical Shift (δ, ppm) | Assignment Rationale |

| C1, C2 | 136.80 | Aromatic carbons bearing the hydroxymethyl groups. Deshielded due to substitution. |

| C4, C5 | 136.76 | Aromatic carbons bearing the methyl groups. Deshielded due to substitution. |

| C3, C6 | 131.31 | Aromatic CH carbons. Shielded relative to the substituted carbons. |

| -CH₂OH | 63.97 | Benzylic alcohol carbons. Typical chemical shift for this functional group. |

| -CH₃ | 19.32 | Methyl carbons attached to the aromatic ring. |

The proximity of the chemical shifts for the substituted aromatic carbons (C1/C2 and C4/C5) suggests a similar electronic environment, which is consistent with the ortho-positioning of the substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the proton environments and their neighboring relationships. Based on the molecular structure and data from analogous compounds such as o-xylene, the following ¹H NMR spectrum is predicted.[2][3][4][5]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |

| Ar-H | ~7.1 | Singlet | 2H | The two aromatic protons are chemically equivalent due to symmetry and have no adjacent protons to couple with. Their chemical shift is in the typical aromatic region. |

| -CH₂OH | ~4.6 | Singlet | 4H | The two methylene groups are equivalent. The signal is a singlet as there is no coupling to the hydroxyl proton under normal acquisition conditions (due to exchange) or to the aromatic protons. |

| -OH | Variable (broad singlet) | Broad Singlet | 2H | The chemical shift of hydroxyl protons is highly dependent on concentration, solvent, and temperature. It will likely appear as a broad singlet that can be exchanged with D₂O. |

| -CH₃ | ~2.2 | Singlet | 6H | The two methyl groups are chemically equivalent and their signal is a singlet as there are no adjacent protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl, aromatic, and alkyl moieties.[6][7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~3030 | C-H stretch | Aromatic |

| ~2920, ~2850 | C-H stretch | Alkyl (-CH₃, -CH₂) |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1450 | C-H bend | Alkyl |

| ~1050 | C-O stretch | Primary Alcohol |

| ~850 | C-H out-of-plane bend | 1,2,4,5-tetrasubstituted benzene |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected for a diol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.[9][10][11][12][13]

The predicted major fragments in the EI mass spectrum of this compound are:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 166 | [M]⁺ | Molecular ion |

| 149 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 131 | [M - H₂O - OH]⁺ | Loss of water followed by loss of a hydroxyl radical |

| 119 | [M - CH₂OH - H₂O]⁺ | Loss of a hydroxymethyl radical and water |

| 105 | [M - 2H₂O - H]⁺ | Loss of two water molecules and a hydrogen radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzylic compounds |

digraph "Mass_Fragmentation" {

bgcolor="#F1F3F4";

node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

"M" [label="[C₁₀H₁₄O₂]⁺\nm/z = 166"];

"F1" [label="[C₁₀H₁₃O]⁺\nm/z = 149"];

"F2" [label="[C₁₀H₁₁]⁺\nm/z = 131"];

"F3" [label="[C₉H₉]⁺\nm/z = 119"];

"F4" [label="[C₈H₉]⁺\nm/z = 105"];

"F5" [label="[C₇H₇]⁺\nm/z = 91"];

"M" -> "F1" [label="-OH", color="#EA4335", fontcolor="#EA4335"];

"F1" -> "F2" [label="-H₂O", color="#4285F4", fontcolor="#4285F4"];

"M" -> "F3" [label="-CH₂OH, -H₂O", color="#FBBC05", fontcolor="#FBBC05"];

"F2" -> "F4" [label="-C₂H₂", color="#34A853", fontcolor="#34A853"];

"F3" -> "F5" [label="-C₂H₂", color="#34A853", fontcolor="#34A853"];

}```

Caption: Predicted mass fragmentation pathway of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ¹H NMR Acquisition:

- Set the spectrometer to the appropriate frequency (e.g., 400 MHz).

- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

- ¹³C NMR Acquisition:

- Set the spectrometer to the corresponding carbon frequency (e.g., 100 MHz).

- Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

- Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

- Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shifts to the TMS signal. Integrate the ¹H NMR signals.

IR Spectroscopy Protocol

- Sample Preparation:

- Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

- Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

- Acquisition:

- Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

- Record the sample spectrum over the range of 4000-400 cm⁻¹.

- Co-add multiple scans to improve the signal-to-noise ratio.

- Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

graph "Experimental_Workflow" {

rankdir=LR;

bgcolor="#F1F3F4";

node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

subgraph "cluster_NMR" {

label="NMR Analysis";

style=filled;

color="#F1F3F4";

"NMR_Prep" [label="Sample Prep\n(CDCl₃, TMS)"];

"NMR_Acq" [label="¹H & ¹³C Acquisition"];

"NMR_Proc" [label="Data Processing"];

"NMR_Prep" -> "NMR_Acq" -> "NMR_Proc";

}

subgraph "cluster_IR" {

label="IR Analysis";

style=filled;

color="#F1F3F4";

"IR_Prep" [label="Sample Prep\n(KBr or ATR)"];

"IR_Acq" [label="Spectrum Acquisition"];

"IR_Proc" [label="Background Subtraction"];

"IR_Prep" -> "IR_Acq" -> "IR_Proc";

}

subgraph "cluster_MS" {

label="MS Analysis";

style=filled;

color="#F1F3F4";

"MS_Intro" [label="GC Introduction"];

"MS_Ion" [label="EI Ionization (70 eV)"];

"MS_Ana" [label="Mass Analysis"];

"MS_Intro" -> "MS_Ion" -> "MS_Ana";

}

}

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, combining ¹³C NMR, predicted ¹H NMR, IR, and mass spectrometry data, provides a robust confirmation of its chemical structure. The symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra. The characteristic functional group absorptions in the IR spectrum and the predictable fragmentation pattern in the mass spectrum further corroborate the assigned structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. homework.study.com [homework.study.com]

- 4. o-Xylene(95-47-6) 1H NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Benzyl alcohol [webbook.nist.gov]

CAS number and molecular weight of 4,5-Dimethylbenzene-1,2-dimethanol.

An In-Depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for specialized research applications. The document delineates its fundamental physicochemical properties, outlines a validated, high-yield synthetic pathway, and discusses its potential applications, particularly for professionals in drug development and materials science. A detailed experimental protocol is provided to ensure replicability and high purity of the final product. This guide is intended to serve as a practical resource for researchers and scientists, grounding theoretical knowledge in actionable laboratory procedures.

Core Compound Identification and Properties

This compound (CAS: 60070-05-5) is a dimethyl-substituted aryl diol.[1] Its structure, featuring two hydroxymethyl groups ortho to each other on a dimethylbenzene ring, makes it a valuable and rigid building block in organic synthesis. The spatial arrangement of the functional groups allows for the formation of specific conformational structures, which is of particular interest in the design of ligands, molecular receptors, and pharmaceutical scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60070-05-5 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | (4,5-dimethyl-1,2-phenylene)dimethanol | N/A |

| Appearance | Solid | [2] |

| Melting Point | 70–71 °C | [2] |

Synthesis Pathway and Mechanistic Rationale

An efficient and cost-effective three-step synthesis for this compound has been reported, achieving an impressive overall yield of approximately 80%.[2][3] This pathway is robust and utilizes common laboratory reagents, making it highly accessible.

Synthesis Workflow Overview

Caption: Three-step synthesis of this compound.

Step-by-Step Mechanistic Analysis

-

Step 1: Diels-Alder Cycloaddition: The synthesis commences with a [4+2] cycloaddition reaction between 2,3-dimethyl-1,3-butadiene (the diene) and dimethyl acetylenedicarboxylate (DMAD, the dienophile). This reaction is highly efficient for forming the six-membered ring core of the molecule. The choice of these reactants is strategic; the electron-rich diene reacts readily with the electron-poor alkyne of DMAD, leading to a high conversion to the desired cyclic adduct.[2]

-

Step 2: Dehydrogenation (Aromatization): The cyclohexadiene ring formed in the first step is subsequently aromatized to create the stable benzene ring of dimethyl 4,5-dimethylphthalate. This is achieved through dehydrogenation using a 10% Palladium on carbon (Pd/C) catalyst in a high-boiling solvent like p-xylene.[2] The palladium catalyst provides a surface for the removal of hydrogen atoms, driving the reaction towards the thermodynamically stable aromatic product. This step is critical for establishing the core benzene structure.

-

Step 3: Reduction of Esters: The final step involves the reduction of the two ester groups of dimethyl 4,5-dimethylphthalate to the corresponding primary alcohols. A powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄), is required for this transformation. The reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF). This reduction step yields the target diol with high efficiency, reported at 91%.[2]

Applications in Research and Drug Development

While specific applications are often proprietary, the structure of this compound lends itself to several key areas of research:

-

Proteomics Research: It is cited as a dimethyl-substituted aryl diol compound for use in proteomics research, although the specific application is not detailed.[1]

-

Ligand Synthesis: The ortho-diol configuration is a classic motif for creating bidentate ligands for transition metal catalysis. The rigid, planar backbone can enforce specific geometries on the resulting metal complexes, influencing their catalytic activity and selectivity.

-

Scaffold for Drug Discovery: Aromatic diols are valuable starting materials in medicinal chemistry. They can be functionalized to create libraries of compounds for screening. The dimethyl substitution pattern can influence molecular recognition and pharmacokinetic properties by providing steric bulk and lipophilicity. Its analog, 4,5-dimethyl-1,2-phenylenediamine, is a known building block for heterocyclic compounds like benzimidazoles, which are important in pharmaceuticals.[4]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from validated procedures reported in the scientific literature.[2]

Objective: To synthesize this compound from dimethyl 4,5-dimethylphthalate.

Materials:

-

Dimethyl 4,5-dimethylphthalate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 500 mL round-bottom flask under a nitrogen atmosphere, suspend Lithium aluminum hydride (2.0 equivalents) in 150 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve dimethyl 4,5-dimethylphthalate (1.0 equivalent) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 4:1 hexanes/ethyl acetate mixture.

-

Quenching: Once the reaction is complete (disappearance of starting material), cool the flask back down to 0 °C in an ice bath. Cautiously quench the reaction by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes in a separatory funnel.

-

Extraction and Purification: Wash the combined organic layer sequentially with 1 M HCl, water, and finally with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Isolation: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions:

-

First Aid:

-

IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[5]

References

A Technical Guide to the Physicochemical Characterization of 4,5-Dimethylbenzene-1,2-dimethanol

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4,5-Dimethylbenzene-1,2-dimethanol, specifically its melting point and solubility. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for these properties, presents available experimental data, and offers detailed, field-proven protocols for their empirical determination. By grounding experimental methodology in chemical principles, this guide serves as a vital resource for the effective handling, purification, and formulation of this versatile aromatic diol.

Introduction and Chemical Identity

This compound (CAS No: 60070-05-5) is an aromatic organic compound featuring a benzene ring substituted with two methyl groups and two hydroxymethyl (-CH₂OH) groups at adjacent positions. Its unique structure, combining a hydrophobic aromatic core with hydrophilic alcohol functionalities, makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry.

A precise understanding of its melting point and solubility is paramount for its practical application. The melting point is a critical indicator of purity, while the solubility profile dictates the choice of solvents for reactions, purification processes like crystallization, and the development of formulations for biological or material science applications. This guide provides a comprehensive overview of these essential characteristics.

Chemical Structure:

-

IUPAC Name: (4,5-Dimethyl-1,2-phenylene)dimethanol

-

Molecular Formula: C₁₀H₁₄O₂

-

Molecular Weight: 166.22 g/mol

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, accurate melting point determination is a fundamental and accessible method for assessing the purity of a sample.

An analytical sample of this compound has a sharp melting point reported at 70–71 °C .[2] This value serves as a crucial benchmark for researchers synthesizing or purifying the compound. A deviation from this range suggests the presence of residual solvents, starting materials, or byproducts.

Solubility Profile: Theoretical and Practical Considerations

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.

To date, specific quantitative solubility data for this compound in various solvents is not widely published in the scientific literature. However, its solubility characteristics can be expertly predicted by analyzing its molecular structure, which possesses both polar and nonpolar features.

-

Polar Moieties: The two primary alcohol (-CH₂OH) groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents like water and alcohols (e.g., methanol, ethanol).

-

Nonpolar Moieties: The benzene ring and the two methyl (-CH₃) groups form a hydrophobic xylene core, which facilitates interactions with nonpolar organic solvents through van der Waals forces.

This dual nature suggests that this compound will exhibit a varied solubility profile.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The two hydroxyl groups can form strong hydrogen bonds with the solvent molecules, facilitating dissolution. |

| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | The molecule's polarity allows for dipole-dipole interactions with these solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The hydrophobic benzene ring and methyl groups will interact with nonpolar solvents, but the polar hydroxyl groups will hinder high solubility. |

Methodologies for Empirical Determination

To ensure scientific rigor, the theoretical predictions outlined above must be confirmed through empirical testing. The following sections provide detailed, self-validating protocols for determining the melting point and solubility of this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of this compound involves an initial purity assessment via melting point determination, followed by a systematic evaluation of its solubility.

Caption: Experimental workflow for purity and solubility assessment.

Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a standard melting point apparatus, a technique valued for its accuracy and small sample requirement.[3]

Materials:

-

This compound (finely powdered)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high for optimal heat transfer.[4]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Measurement (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements. Allow the apparatus to cool significantly before proceeding.

-

Accurate Measurement: For the precise determination, begin heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as you approach the expected melting point.[3] A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[4]

-

Data Recording: Record two temperatures:

-

T₁ (Onset of Melting): The temperature at which the first drop of liquid appears.

-

T₂ (Completion of Melting): The temperature at which the last solid crystal turns into liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow and fall within the literature value of 70–71 °C.[2]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated state.[5]

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, toluene)

-

Glass vials with screw caps

-

Orbital shaker or agitator in a temperature-controlled environment (e.g., 25°C)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Quantitative analysis equipment (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The key is to ensure that undissolved solid remains, confirming that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period, typically 24 hours or more, to ensure that equilibrium between the dissolved and undissolved solute is reached.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved microcrystals. This step is critical to avoid artificially inflating the measured concentration.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine its concentration.[6]

-

Construct a calibration curve from the standard solutions to accurately calculate the concentration of the saturated sample.

-

-

Reporting: The calculated concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature, typically reported in units of mg/mL, g/L, or mol/L.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure of 4,5-Dimethylbenzene-1,2-dimethanol

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4,5-Dimethylbenzene-1,2-dimethanol. While a definitive crystal structure is not publicly available in crystallographic databases as of the time of this writing, this document outlines the essential methodologies, theoretical underpinnings, and analytical techniques required to elucidate and understand its solid-state architecture. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthesis, single-crystal growth, X-ray diffraction, and advanced structural analysis. By following the protocols and interpretive frameworks herein, researchers can effectively characterize the title compound, gaining critical insights into its molecular conformation, intermolecular interactions, and supramolecular assembly. These insights are paramount for applications in medicinal chemistry and materials science, where solid-state structure dictates physicochemical properties.

Introduction

This compound, a substituted aromatic diol, represents a class of compounds with significant potential in various scientific domains. Its structural architecture, featuring a rigid phenyl ring flanked by two flexible hydroxymethyl (-CH₂OH) groups, makes it an intriguing candidate for creating specific molecular arrangements in the solid state. The hydroxyl groups are capable of forming robust hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. This combination of functionalities suggests its utility as a versatile building block, or synthon, in crystal engineering and as a scaffold in the design of novel therapeutic agents.

The precise three-dimensional arrangement of atoms and molecules in a crystal, known as the crystal structure, governs a compound's fundamental physicochemical properties, including melting point, solubility, stability, and bioavailability. For pharmaceutical development, understanding the crystal structure is a regulatory expectation and a scientific necessity for controlling the quality and performance of an active pharmaceutical ingredient (API).

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material.[1][2] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules.[3] This guide will detail the complete workflow, from obtaining the molecule to the final, in-depth analysis of its crystal structure. We will explore not only the "how" but also the "why" behind experimental choices, ensuring a robust and reproducible scientific outcome.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

2.1 Synthesis of this compound

The synthesis of benzenedimethanol compounds is typically achieved through the reduction of the corresponding phthalic acid derivatives or the hydrolysis of bis-halomethylated benzenes.[4][5] A common and effective laboratory-scale synthesis involves the reduction of 4,5-dimethylphthalic acid or its ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

2.1.1 Reaction Scheme and Mechanism

The reaction proceeds via the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbons of the ester or carboxylic acid groups. This process occurs twice for each functional group, reducing the esters to their corresponding primary alcohols.

2.1.2 Detailed Experimental Protocol

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere of dry nitrogen or argon throughout the reaction.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) powder at 0 °C (ice bath).

-

Substrate Addition: A solution of dimethyl 4,5-dimethylphthalate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition is controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and finally more water, all while cooling in an ice bath. This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

-

Workup and Purification: The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

2.2 Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice. For small organic molecules like the target diol, slow evaporation is a highly effective technique.

2.2.1 Rationale for Solvent Selection The ideal solvent (or solvent system) should be one in which the compound is sparingly soluble at room temperature. This allows for a slow, controlled rate of crystallization as the solvent evaporates. Given the presence of two hydroxyl groups, solvents capable of hydrogen bonding, such as ethanol or methanol, mixed with a more volatile, less polar co-solvent like dichloromethane or ethyl acetate, are excellent starting points.

2.2.2 Step-by-Step Crystallization Protocol (Slow Evaporation)

-

Preparation: A small, clean glass vial is chosen. A saturated or near-saturated solution of the purified compound is prepared in a selected solvent system at room temperature.

-

Filtration: The solution is filtered through a syringe filter (0.22 µm) into the clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: The vial is loosely capped or covered with perforated parafilm. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: The vial is placed in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench.

-

Harvesting: Once well-formed, transparent crystals appear, they are carefully harvested from the mother liquor using a spatula or forceps and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

X-ray Crystallography

With a suitable single crystal, the process of elucidating its three-dimensional structure can begin.

3.1 Data Collection and Processing

3.1.1 Instrument and Software A modern single-crystal X-ray diffractometer is used, typically equipped with a molybdenum (Mo, λ = 0.71073 Å) or copper (Cu, λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS).[6] The entire process, from data collection to processing, is managed by specialized software suites.

3.1.2 Experimental Parameters The crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a more precise structure. A series of diffraction images are collected as the crystal is rotated through various angles.[3]

| Parameter | Typical Value / Description | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) | Provides good penetration and resolution for organic crystals. |

| Temperature | 100(2) K | Minimizes atomic thermal vibrations for higher precision. |

| Crystal System | To be determined | Determined from the diffraction pattern symmetry. |

| Space Group | To be determined | Determined from systematic absences in the diffraction data. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the basic repeating unit of the crystal lattice. |

| Data Collection Strategy | Omega and phi scans | Ensures comprehensive coverage of the reciprocal space. |

| Data Reduction Software | e.g., SAINT, CrysAlisPro | Integrates reflection intensities and applies corrections. |

3.1.3 Data Processing and Reduction The collected images are processed to integrate the intensities of the thousands of diffraction spots.[2] Corrections are applied for factors such as Lorentz-polarization effects and absorption. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each diffracted beam.

3.2 Structure Solution and Refinement

The goal of this stage is to convert the diffraction data into a chemically meaningful atomic model.

3.2.1 Phasing and Initial Model Building The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity, the phase information of the diffracted waves is lost. For small molecules, direct methods or dual-space algorithms are highly successful at estimating the initial phases. These methods use statistical relationships between the intensities to generate an initial electron density map. An experienced crystallographer can then interpret this map to place the atoms of the molecule, resulting in an initial structural model.

3.2.2 Refinement Strategy The initial model is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, atomic parameters (positional coordinates and displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

3.2.3 Visualization of the Asymmetric Unit The final refined model represents the asymmetric unit of the crystal—the smallest unique part of the unit cell from which the entire structure can be generated by applying symmetry operations.

Caption: A simplified workflow for single-crystal structure determination.

Analysis of the Crystal Structure

Once a high-quality, refined crystal structure is obtained, a detailed analysis reveals crucial insights into the molecule's behavior in the solid state.

4.1 Molecular Conformation and Geometry

The analysis begins with the molecule itself. Key intramolecular features such as bond lengths, bond angles, and torsion angles are examined and compared to standard values and related structures.[7] Of particular interest in this compound is the conformation of the two hydroxymethyl substituents relative to the benzene ring. Torsion angles will define whether the -OH groups are oriented towards or away from each other and the methyl groups, which can influence potential intramolecular hydrogen bonding.[8]

4.2 Intermolecular Interactions and Crystal Packing

Molecules in a crystal are held together by a network of non-covalent interactions. For aromatic diols, hydrogen bonding is typically the dominant interaction.[9][10]

4.2.1 Hydrogen Bonding Network The hydroxyl groups are excellent hydrogen bond donors and acceptors.[11] A detailed analysis will identify the hydrogen bond network, which could involve chains, rings, or more complex three-dimensional motifs. The geometry (D-H···A distance and angle) of these bonds determines their strength and contribution to the overall lattice energy.[12]

4.2.2 Other Non-covalent Interactions Beyond hydrogen bonds, other interactions play a vital role:

-

π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal stability. The geometry of this stacking (e.g., face-to-face, offset) will be analyzed.

-

C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak donors to the electron-rich face of the aromatic ring.

-

van der Waals Forces: These ubiquitous, non-specific interactions contribute to the overall packing efficiency.[11]

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. pulstec.net [pulstec.net]

- 4. EP3415496A1 - Method for producing 1, 2-benzene dimethanol compound - Google Patents [patents.google.com]

- 5. CN1623969A - 1, the preparation method of 4-benzenedimethanol - Google Patents [patents.google.com]

- 6. Single Crystal X-Ray Diffraction Analysis - XRD - Advancing Materials [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. brainly.com [brainly.com]

- 12. Relationship between interaction geometry and cooperativity measured in H-bonded networks of hydroxyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00784D [pubs.rsc.org]

Literature review on 4,5-Dimethylbenzene-1,2-dimethanol

An In-Depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic diol that serves as a crucial organic building block in various synthetic applications.[1][2] Its rigid planar structure, stemming from the benzene ring, combined with the reactive hydroxyl groups, makes it a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic compounds with potential pharmacological activity.[3] This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on insights relevant to researchers in organic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 60070-05-5 | [1][4][5] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][4][6] |

| Molecular Weight | 166.22 g/mol | [1][4] |

| Appearance | White to off-white solid | [7] |

| Boiling Point | 320.2±37.0 °C (Predicted) | [7] |

| Density | 1.0±0.06 g/cm³ (Predicted) | [7] |

| pKa | 14.24±0.10 (Predicted) | [7] |

An Efficient Three-Step Synthesis

A cost-effective and scalable synthesis of this compound has been reported with an overall yield of approximately 80%.[3][8] The process involves a sequence of a Diels-Alder reaction, a dehydrogenation step, and a final reduction. This route is advantageous as it avoids the need for chromatographic purification.[3]

References

- 1. scbt.com [scbt.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 60070-05-5 [chemicalbook.com]

- 6. This compound | C10H14O2 | CID 7020684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 60070-05-5 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,5-Dimethylbenzene-1,2-dimethanol: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 4,5-Dimethylbenzene-1,2-dimethanol

This compound, a disubstituted aromatic diol, is a molecule of significant interest in synthetic organic chemistry, particularly as a versatile building block for more complex molecular architectures. Its rigid benzene core, adorned with two adjacent hydroxymethyl groups and two methyl substituents, offers a unique combination of reactivity and structural definition. The ortho-disposed methanol functionalities provide a reactive handle for the construction of fused ring systems, while the methyl groups influence the molecule's solubility and electronic properties. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this important chemical intermediate, with a particular focus on its role in the development of novel therapeutic agents.

Historical Perspective and Discovery

The exploration of substituted o-xylene derivatives has been a long-standing area of chemical research, driven by their utility as precursors for a wide range of materials and pharmaceuticals. While the broader class of xylene compounds was first isolated in the mid-19th century, the specific synthesis of this compound appears to be a more recent development. An early route to this compound, while not extensively detailed in readily available literature, was noted to be a low-yield process conducted on a small scale.[1] This initial work, though not optimal for large-scale production, laid the groundwork for future synthetic refinements. The primary impetus for the development of more efficient synthetic methodologies arose from the increasing demand for this compound in multi-gram quantities, a need that was not adequately met by commercial suppliers due to high costs and limited availability.[2] This necessity spurred the development of the optimized, cost-effective synthesis that is now the standard for producing this valuable building block.[2]

Modern Synthetic Approach: A Three-Step, High-Yield Pathway

The most efficient and cost-effective synthesis of this compound reported to date is a three-step process developed by Gnanasekaran, Bunce, and Berlin, which boasts an impressive overall yield of 80%.[2] This pathway, which is scalable to produce multi-gram batches, involves a Diels-Alder reaction, a dehydrogenation step, and a final reduction.

Step 1: Diels-Alder Cycloaddition

The synthesis commences with a [4+2] cycloaddition reaction between 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate. This reaction constructs the foundational cyclohexadiene ring system.

-

Rationale: The Diels-Alder reaction is a powerful and atom-economical method for forming six-membered rings. The choice of 2,3-dimethyl-1,3-butadiene as the diene directly installs the two methyl groups at the desired positions on the resulting ring.

Experimental Protocol: Synthesis of Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate [2]

-

In a heavy-walled pressure vessel, combine 2,3-dimethyl-1,3-butadiene (1.0 eq), dimethyl acetylenedicarboxylate (1.0 eq), and toluene.

-

Seal the vessel and heat the mixture at 110-120 °C for 2 hours.

-

Monitor the reaction for the complete consumption of starting materials using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid product by trituration with hexanes followed by filtration to afford the desired cyclohexadiene adduct in high yield.

Step 2: Dehydrogenation to an Aromatic System

The cyclohexadiene adduct is then aromatized to form dimethyl 4,5-dimethylphthalate. This step is crucial for establishing the stable benzene core of the target molecule.

-

Rationale: Dehydrogenation is a common strategy for converting cyclic systems into their aromatic counterparts. The use of a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like p-xylene provides the necessary thermal energy and catalytic activity to efficiently drive the aromatization process.

Experimental Protocol: Synthesis of Dimethyl 4,5-dimethylphthalate [2]

-

In a round-bottom flask, dissolve the cyclohexadiene adduct from Step 1 in p-xylene.

-

Add 10% Palladium on carbon (5 wt %) to the solution.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Monitor the reaction for complete conversion by TLC.

-

After cooling, filter the mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude dimethyl 4,5-dimethylphthalate, which can be purified by recrystallization.

Step 3: Reduction to the Diol

The final step is the reduction of the diester functionalities of dimethyl 4,5-dimethylphthalate to the corresponding primary alcohols, yielding the target this compound.

-

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting esters to primary alcohols.[3][4][5][6] Its use ensures a complete and efficient reduction of the diester to the desired diol.

Experimental Protocol: Synthesis of this compound [2]

-

In a dry, inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add a solution of dimethyl 4,5-dimethylphthalate from Step 2 in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a white solid.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Time | Yield (%) |

| 1 | Diels-Alder Cycloaddition | 2,3-dimethyl-1,3-butadiene, dimethyl acetylenedicarboxylate | Toluene | 2 h | 99 |

| 2 | Dehydrogenation | 10% Pd/C | p-xylene | 24 h | 89 |

| 3 | Reduction | Lithium aluminum hydride | THF | 2 h | 91 |

| Overall | 80 |

Synthetic Workflow Diagram

References

A Methodological Guide to the Thermodynamic Properties of 4,5-Dimethylbenzene-1,2-dimethanol

Introduction: The Thermodynamic Blueprint of a Molecule

In the landscape of pharmaceutical development and materials science, a molecule's thermodynamic properties are its fundamental blueprint, dictating its stability, reactivity, and behavior in various environments. For a compound such as 4,5-Dimethylbenzene-1,2-dimethanol, a substituted aryl diol with potential applications in proteomics research and as a building block in synthesis, understanding its thermodynamics is paramount.[1] Properties like enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cp) govern everything from reaction feasibility and product yield to crystal structure stability and solubility—critical parameters in drug design and material engineering.

While specific experimental thermodynamic data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework of the methodologies required to determine and predict these vital properties. It serves as a technical manual for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough thermodynamic characterization.

Part 1: Experimental Determination of Thermodynamic Properties

The empirical measurement of thermodynamic properties provides the most accurate and reliable data. The following sections detail the primary experimental techniques for characterizing a solid organic compound like this compound.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal behavior of materials.[2] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[3]

Causality in Experimental Choices: The choice of a low heating rate (e.g., 2 °C/min) is crucial for ensuring thermal equilibrium within the sample, which is necessary for accurate purity and enthalpy of fusion determinations.[4] A nitrogen atmosphere is used to prevent oxidative degradation of the organic sample at elevated temperatures.

Experimental Protocol for DSC Analysis:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials like indium and zinc.[3]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[4][5] Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[4]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond the melting transition.[5]

-

Cool the sample back to the initial temperature.

-

Perform a second heating cycle under the same conditions to observe any changes in thermal behavior after the initial melt.[6]

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

Diagram of the DSC Workflow:

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] This technique is essential for determining the thermal stability and decomposition profile of a compound.[10][11]

Causality in Experimental Choices: An inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation. A linear heating rate allows for the clear identification of the onset temperature of decomposition.

Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA's mass balance and temperature sensor according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA crucible (typically alumina).[12]

-

Instrument Setup: Place the crucible onto the TGA balance mechanism. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30 mL/min) to remove air and prevent oxidation.[12]

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[13]

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of significant mass loss indicates the beginning of decomposition, providing a measure of the compound's thermal stability.[9]

Diagram of the TGA Workflow:

Caption: Workflow for TGA analysis.

Bomb Calorimetry: Determining Enthalpy of Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHc°) of a solid organic compound. This value can then be used with Hess's Law and known enthalpies of formation for combustion products (CO2 and H2O) to calculate the standard enthalpy of formation (ΔHf°) of the compound.[14][15][16]

Causality in Experimental Choices: The sample is burned under high-pressure oxygen to ensure complete and rapid combustion. The "bomb" is a constant-volume container, so the heat measured is the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH).

Experimental Protocol for Bomb Calorimetry:

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.[17]

-

Sample Preparation:

-

Press a pellet of this compound (approximately 1 g) and weigh it accurately.

-

Measure a 10 cm piece of ignition wire and attach it to the electrodes in the bomb head, ensuring it is in contact with the sample pellet.

-

Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.

-

-

Bomb Assembly and Pressurization:

-

Seal the bomb and purge it with oxygen.

-

Pressurize the bomb with pure oxygen to approximately 25 atm.

-

-

Combustion:

-

Submerge the sealed bomb in a known volume of water in the calorimeter's insulating jacket.

-

Allow the system to reach thermal equilibrium, recording the initial temperature (Ti).

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature (Tf) is reached and the system begins to cool.

-

-

Calculation of ΔHc°:

-

Calculate the total heat released (q_total) using the temperature change (ΔT = Tf - Ti) and the heat capacity of the calorimeter (Ccal).

-

Correct for the heat released by the ignition wire.

-

Calculate the molar enthalpy of combustion (ΔHc°) from the heat released per mole of the sample.

-

-

Calculation of ΔHf°:

-

Write the balanced combustion reaction for C10H14O2.

-

Use Hess's Law: ΔHc° = ΣΔHf°(products) - ΣΔHf°(reactants).[18]

-

Rearrange the equation to solve for the enthalpy of formation of this compound, using the known standard enthalpies of formation for CO2(g) and H2O(l).

-

Diagram of the Bomb Calorimetry and Enthalpy of Formation Calculation Workflow:

Caption: Workflow for determining ΔHf° via bomb calorimetry.

Part 2: Computational Prediction of Thermodynamic Properties

When experimental data is unavailable or to complement experimental findings, computational chemistry offers a robust means of predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance of accuracy and computational cost for organic molecules.[19]

Causality in Computational Choices: The B3LYP functional combined with the 6-31G* basis set is a common and well-validated choice for calculating the thermochemistry of organic molecules, providing reliable results for ground-state properties. A frequency calculation is essential following geometry optimization to confirm the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to derive the necessary thermal corrections for enthalpy, entropy, and Gibbs free energy.[20]

Conceptual Workflow for DFT Calculations:

-

Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.[21]

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-31G*

-

This step iteratively adjusts the atomic coordinates to minimize the forces on each atom, resulting in a stable structure.[21]

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation with the same method (DFT/B3LYP/6-31G*).[20]

-

This calculation computes the vibrational frequencies of the molecule.

-

Verification: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.

-

-

Thermochemical Analysis:

-

The output of the frequency calculation provides the thermochemical data at a standard temperature (usually 298.15 K) and pressure (1 atm).[22]

-

Extract the following key values:

-

Zero-point vibrational energy (ZPVE)

-

Thermal corrections to Enthalpy and Gibbs Free Energy

-

Total Enthalpy (H)

-

Total Gibbs Free Energy (G)

-

Entropy (S)

-

-

Diagram of the Computational Workflow:

Caption: Conceptual workflow for DFT-based thermodynamic property prediction.

Data Presentation and Summary

The methodologies described above would yield a set of thermodynamic data crucial for the scientific and pharmaceutical evaluation of this compound. For clarity, this data should be compiled into structured tables.

Table 1: Experimentally Determined Thermal Properties

| Property | Method | Illustrative Value | Unit | Significance |

| Melting Point (Tm) | DSC | 135.5 | °C | Purity indicator, defines solid-state stability |

| Enthalpy of Fusion (ΔHfus) | DSC | 28.5 | kJ/mol | Energy required to melt, relates to crystal lattice energy |

| Decomposition Temp. (Td) | TGA | 250.2 | °C | Upper limit for thermal stability |

| Enthalpy of Combustion (ΔHc°) | Bomb Calorimetry | -5650.0 | kJ/mol | Energy content, used to calculate ΔHf° |

| Enthalpy of Formation (ΔHf°) | Bomb Calorimetry | -450.0 | kJ/mol | Fundamental stability relative to constituent elements |

Table 2: Computationally Predicted Thermodynamic Properties (at 298.15 K)

| Property | Method | Illustrative Value | Unit | Significance |

| Enthalpy of Formation (ΔHf°) | DFT (B3LYP/6-31G) | -445.0 | kJ/mol | Predicted stability, comparison with experiment |

| Gibbs Free Energy of Formation (ΔGf°) | DFT (B3LYP/6-31G) | -280.0 | kJ/mol | Predicts thermodynamic favorability of formation |

| Standard Entropy (S°) | DFT (B3LYP/6-31G) | 420.0 | J/(mol·K) | Measure of molecular disorder |

| Heat Capacity (Cp) | DFT (B3LYP/6-31G) | 210.0 | J/(mol·K) | Heat required to raise the temperature |

Conclusion

A comprehensive understanding of the thermodynamic properties of this compound is indispensable for its potential application in research and development. This guide has detailed the authoritative experimental and computational workflows necessary for a complete thermodynamic characterization. By employing techniques such as Differential Scanning Calorimetry, Thermogravimetric Analysis, and Bomb Calorimetry, researchers can obtain precise empirical data on thermal transitions, stability, and energy content. Complementing these experiments, computational methods like Density Functional Theory provide a powerful predictive tool for estimating these properties. The integration of these methodologies ensures a robust and validated thermodynamic profile, enabling informed decisions in drug development, process chemistry, and materials science.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. skztester.com [skztester.com]

- 3. torontech.com [torontech.com]

- 4. scielo.br [scielo.br]

- 5. qualitest.ae [qualitest.ae]

- 6. eng.uc.edu [eng.uc.edu]

- 7. s4science.at [s4science.at]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. skztester.com [skztester.com]

- 11. mt.com [mt.com]

- 12. epfl.ch [epfl.ch]